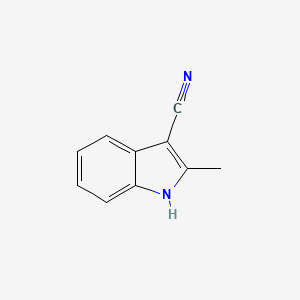
2-methyl-1H-indole-3-carbonitrile
Übersicht
Beschreibung
“2-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The IUPAC name for this compound is 2-methyl-1H-indole-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-indole-3-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 .
Chemical Reactions Analysis
Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, are known to participate in various chemical reactions. For instance, they have been used in multicomponent reactions (MCRs) to synthesize complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Physical And Chemical Properties Analysis
2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Nenitzescu Synthesis : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a variant of 2-methyl-1H-indole-3-carbonitrile, is crucial in the synthesis of selective androgen receptor modulators. A practical synthesis method starting from 4-nitro-3-(trifluoromethyl)phenol has been developed, showcasing its significance in medicinal chemistry (Boros, Kaldor, & Turnbull, 2011).
Structural Analysis : The structure of 2-(7-Methyl-1H-indol-3-yl)acetonitrile, related to 2-methyl-1H-indole-3-carbonitrile, reveals insights into molecular interactions and potential applications in crystallography and materials science (Ge, Pan, Xu, & Luo, 2011).
Synthesis of Pyrans : Novel pyrans synthesized using a domino one-pot three-component reaction involving 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles showcase the versatility of 2-methyl-1H-indole-3-carbonitrile derivatives in organic synthesis (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Nucleophilic Reactivities : The study of the nucleophilic reactivities of indoles, including 5-cyanoindole variants, provides a deeper understanding of their chemical behavior, important for developing new synthetic routes (Lakhdar et al., 2006).
Cross-Coupling Reactions : Research on polysubstituted indole-2-carbonitriles, including 2-methyl-1H-indole-3-carbonitrile, through cross-coupling reactions highlights its potential in the synthesis of complex organic molecules (Hrizi et al., 2021).
Cyclization Techniques : The development of methods for the synthesis of 4-hydroxy-1H-indole-2-carbonitrile via vinylnitrene cyclization demonstrates the utility of 2-methyl-1H-indole-3-carbonitrile in advanced organic synthesis (Adams, Press, & Degan, 1991).
Microwave-Assisted Reactions : The condensation of 2-aminoindole-3-carbonitriles under microwave conditions, a technique that may involve 2-methyl-1H-indole-3-carbonitrile, shows the potential for rapid and efficient synthesis of bioactive indole derivatives (Loidreau et al., 2012).
Catalytic Synthesis : The role of 2-methyl-1H-indole-3-carbonitrile in catalytic reactions, such as in the synthesis of 1-alkoxypyrazino[1,2- a]indoles, illustrates its importance in the development of new catalytic methods (Festa et al., 2018).
Polymeric Catalysts : The use of polymeric catalysts in the synthesis of novel pyrido[2,3-b]indoles, which can involve 2-methyl-1H-indole-3-carbonitrile derivatives, highlights its role in green chemistry and sustainable synthesis (Zohuri, Damavandi, & Sandaroos, 2013).
Drug Discovery : Studies on compounds like 2-(1H-indol-3-yl)quinoline-3-carbonitrile, similar to 2-methyl-1H-indole-3-carbonitrile, for their PDE4 inhibitory properties, reveal the potential of these compounds in drug discovery (Kumar et al., 2012).
Safety And Hazards
The safety information available indicates that 2-methyl-1H-indole-3-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, have diverse biological activities and hold immense potential for further exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Eigenschaften
IUPAC Name |
2-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFATLKERBHVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372917 | |
| Record name | 2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indole-3-carbonitrile | |
CAS RN |
51072-83-4 | |
| Record name | 2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




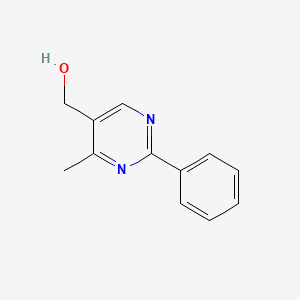

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)
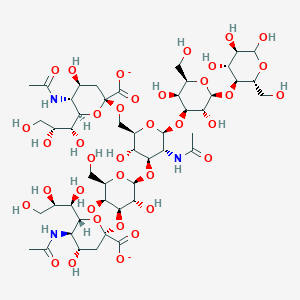
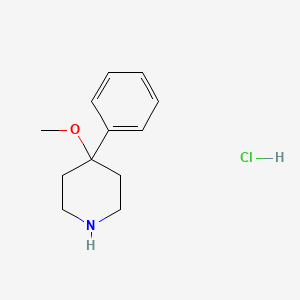
![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)

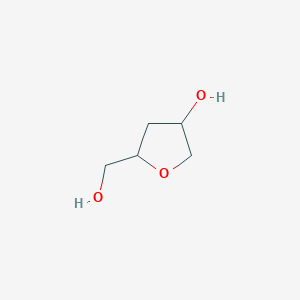

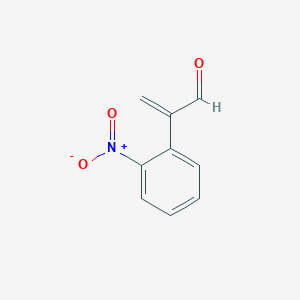
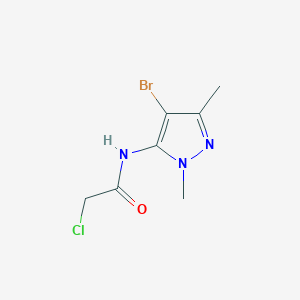
![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)
